molecular formula C9H20ClN B13611292 [(2,2-Dimethylcyclopentyl)methyl](methyl)aminehydrochloride

[(2,2-Dimethylcyclopentyl)methyl](methyl)aminehydrochloride

Cat. No.: B13611292
M. Wt: 177.71 g/mol
InChI Key: STBWHERZVFBAPT-UHFFFAOYSA-N
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Description

(2,2-dimethylcyclopentyl)methylamine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by a cyclopentane ring substituted with two methyl groups and a methylamine group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-dimethylcyclopentyl)methylamine hydrochloride typically involves the reductive amination of [(2,2-dimethylcyclopentyl)methyl]amine with formaldehyde and hydrogen chloride. The reaction is carried out under mild conditions using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

On an industrial scale, the production of (2,2-dimethylcyclopentyl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

(2,2-dimethylcyclopentyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,2-dimethylcyclopentyl)methylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2-dimethylcyclopentyl)methylamine hydrochloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as a substrate for amine oxidases, leading to the formation of reactive intermediates that can modulate biochemical pathways. Its molecular targets include various enzymes involved in amine metabolism .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylamine: Similar structure but lacks the dimethyl substitution.

    Methylcyclopentylamine: Similar but with a different substitution pattern.

    Dimethylcyclopentylamine: Lacks the methylamine group.

Uniqueness

(2,2-dimethylcyclopentyl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the cyclopentane ring and the methylamine group makes it a versatile compound in various chemical reactions and applications .

Properties

Molecular Formula

C9H20ClN

Molecular Weight

177.71 g/mol

IUPAC Name

1-(2,2-dimethylcyclopentyl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H19N.ClH/c1-9(2)6-4-5-8(9)7-10-3;/h8,10H,4-7H2,1-3H3;1H

InChI Key

STBWHERZVFBAPT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1CNC)C.Cl

Origin of Product

United States

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